molecular formula C20H32O5 B158695 11beta-PGE2 CAS No. 38310-90-6

11beta-PGE2

Cat. No. B158695
CAS RN: 38310-90-6
M. Wt: 352.5 g/mol
InChI Key: XEYBRNLFEZDVAW-YUOXZBOXSA-N
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Description

11beta-PGE2, also known as 11beta-Prostaglandin E2, is a prostanoid . It is the C-11 epimer of PGE2 and has been shown to moderately inhibit PGE2 binding to rat hypothalamic membranes . It has also been shown to stimulate bone resorption in rats and to inhibit PGE2 binding to the prostaglandin transporter protein .


Synthesis Analysis

Prostaglandin E2 (PGE2) is synthesized by PGE synthase (cPGES, mPGES-1, and mPGES-2) .


Molecular Structure Analysis

The molecular formula of 11beta-PGE2 is C20H32O5 . The IUPAC name is (Z)-7-[(1R,2R,3S)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid . The molecular weight is 352.5 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 11beta-PGE2 include a molecular weight of 352.5 g/mol, an XLogP3 of 2.8, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 12 .

Scientific Research Applications

Placental Function and Pregnancy

  • Placental Adaptation in Pregnancy: The expression of 11beta-hydroxysteroid dehydrogenase type 2 (11beta-HSD2) increases during pregnancy, suggesting its role in preventing maternal cortisol from crossing the placenta. It is also linked to prostaglandin dehydrogenase, potentially influencing myometrial contractions induced by prostaglandins (Schoof et al., 2001).

Hormonal Regulation

  • Regulation of Glucocorticoid Activity: 11beta-HSD enzymes play a crucial role in regulating glucocorticoid availability in tissues. For instance, 11beta-HSD1 is active in human granulosa-lutein cells, where its activity is modulated by prostaglandins, highlighting its role in hormonal regulation (Jonas et al., 2006).
  • Enzyme Bioactivity in Endometrial Cells: Prostaglandin F2alpha stimulates 11beta-HSD1 enzyme bioactivity and protein expression in bovine endometrial stromal cells, indicating its role in regulating cortisol availability and uterine prostaglandin production (Lee et al., 2009).

Metabolic and Cardiovascular Health

  • Influence on Metabolic Syndrome and Inflammation: 11beta-HSD1 influences the hypothalamus-pituitary-adrenal axis and is implicated in metabolic syndrome and inflammation. It modulates various aspects of the immune response, highlighting its potential role in metabolic and inflammatory diseases (Cooper & Stewart, 2009).
  • Role in Hypertension: Mice lacking 11beta-HSD2 show features of apparent mineralocorticoid excess, including hypertension, suggesting the enzyme's crucial role in regulating blood pressure and kidney function (Kotelevtsev et al., 1999).

Cellular and Molecular Mechanisms

  • Subcellular Localization: The type 2 11beta-HSD enzyme is localized exclusively to the endoplasmic reticulum in cells, indicating its specific cellular role in hormone regulation (Náray-Fejes-Tóth & Fejes-Tóth, 1996).
  • Regulation of Gene Expression: Cell-type specific regulation of the human 11beta-HSD1 promoter suggests differential regulation in various tissues, which is crucial for understanding its role in diseases like obesity and insulin resistance (Andres et al., 2007).

properties

IUPAC Name

(Z)-7-[(1R,2R,3S)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYBRNLFEZDVAW-YUOXZBOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017289
Record name 11β-Prostaglandin E2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11beta-PGE2

CAS RN

38310-90-6
Record name 11β-Prostaglandin E2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AC Motta, K Strassburg, P Oranje, RJ Vreeken… - Prostaglandins & Other …, 2019 - Elsevier
Omega-3 poly-unsaturated fatty acids have been shown to have beneficial effects on several inflammatory-driven endpoints such as cardiovascular diseases. The anti-inflammatory …
Number of citations: 2 www.sciencedirect.com
RC Sushama - Int. J. Chem, Ph - academia.edu
Majority of population in developed and un plant based to meet the primary health care which are bioactive and could be of the ther which aid them in their normal growth and d in the …
Number of citations: 2 www.academia.edu
JC Schoeman, GP Moutloatse… - Virus-host … - scholarlypublications …
Although combination antiretroviral therapy (cART) to HIV-infected women during pregnancy has dramatically reduced the risk of mother-to-child (MTCT) transmission of HIV, there are …
FJ Osuna Prieto - 2022 - digibug.ugr.es
Obesity and cardiometabolic disease rates are increasing across young and middle-aged adults. This situation calls for the identification and implementation of novel cardiometabolic …
Number of citations: 2 digibug.ugr.es
J Xu, W Cao, A Shao, M Yang, V Andoh, Q Ge… - BioMed Research …, 2022 - hindawi.com
Background. The incidence of esophageal squamous cell carcinoma in China ranks first in the world. The early diagnosis technology is underdeveloped, and the prognosis is poor, …
Number of citations: 4 www.hindawi.com

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